N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
Overview
Description
“N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide” is a chemical compound with the CAS Number: 1311314-25-6 . It has a molecular weight of 261.35 and its molecular formula is C13H15N3OS . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3OS/c1-10-4-6-11(7-5-10)16-9-12(8-14-16)18-13(17)15(2)3/h4-9H,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, the available resources do not provide more detailed physical and chemical properties.Scientific Research Applications
Polarographic Behavior and Electrochemical Studies
- The electrochemical behavior of arylazo pyrazoles, closely related to the chemical structure , was explored, highlighting the reduction process in solutions. This work provides foundational knowledge on the electrochemical properties relevant for materials science and analytical chemistry applications (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Novel Syntheses of Heterocyclic Compounds
- Research on the reaction of carbon disulfide with active methylenes in dimethyl formamide, leading to novel synthesis routes for thiophene and pyrazole derivatives, suggests the compound's utility in synthesizing new molecules with potential applications in pharmaceuticals and agrochemicals (Mohareb, Sherif, Habashi, Abdel‐Sayed, & Osman, 1995).
Materials for Electronics and Photonics
- Studies on the morphology control in polycarbazole-based bulk heterojunction solar cells reveal the impact of solvent interactions on device performance, indicating potential applications in the development of more efficient solar energy harvesting materials (Chu et al., 2011).
Building Blocks for Combinatorial Chemistry
- The preparation of 3-aryl-4-formylpyrazoles from corresponding methyl ketones showcases the compound's role as a precursor in creating building blocks for combinatorial chemistry, which is crucial for drug discovery and materials science (Luca, Giacomelli, Masala, & Porcheddu, 2004).
Molecular Structure Analysis
- Crystallographic and NMR spectroscopy studies on N-(azol-N-yl) formamides, including pyrazolyl derivatives, provide insights into the molecular structures and dynamics critical for understanding the compound's interactions and stability in various chemical environments (Salazar et al., 1993).
Safety And Hazards
properties
IUPAC Name |
S-[1-(4-methylphenyl)pyrazol-4-yl] N,N-dimethylcarbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-4-6-11(7-5-10)16-9-12(8-14-16)18-13(17)15(2)3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKUFVQRLRTILG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)SC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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